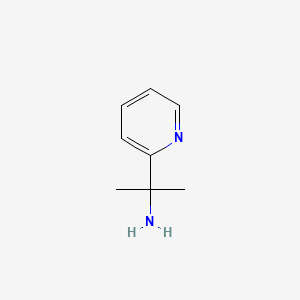

2-(Pyridin-2-YL)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSQBZXDMHDHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627962 | |

| Record name | 2-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52568-28-2 | |

| Record name | 2-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridyl)-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyridine derivative, 2-(pyridin-2-yl)propan-2-amine. This compound, also known as α,α-dimethyl-2-pyridinemethanamine, is a valuable building block in medicinal chemistry and materials science. This document outlines a potential synthetic route and the expected analytical data for its characterization, based on established chemical principles and data for structurally related compounds.

Introduction

This compound belongs to the class of aminopyridines, a group of compounds with a wide range of biological activities and applications as ligands in coordination chemistry. The presence of both a basic pyridine ring and a primary amine function on a tertiary carbon center imparts unique chemical properties to the molecule, making it a subject of interest for the development of novel pharmaceuticals and functional materials. The structural isomer, 2-(pyridin-2-yl)isopropyl (PIP) amine, has been identified as a useful directing group in C-H activation reactions, highlighting the potential utility of this structural motif.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

-

Grignard Reaction: Reaction of 2-cyanopyridine with an excess of methylmagnesium bromide to form the magnesium salt of the corresponding imine.

-

Hydrolysis: Subsequent acidic workup to hydrolyze the imine and yield the desired primary amine.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound.

Materials:

-

2-Cyanopyridine

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

-

Reaction with 2-Cyanopyridine: A solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis and Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material and byproducts, and then basified with a concentrated sodium hydroxide solution until a pH of >12 is reached, while cooling in an ice bath.

-

Extraction and Purification: The basic aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane with a small percentage of triethylamine as the eluent to prevent tailing.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following tables summarize the expected physical and spectral data for the compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 52568-28-2[1][2][3] |

| Molecular Formula | C₈H₁₂N₂[1][2] |

| Molecular Weight | 136.19 g/mol [2] |

| Appearance | Expected to be a liquid or low-melting solid. |

| Boiling Point | Predicted: 212.7 ± 15.0 °C at 760 Torr. |

| Purity (Typical) | >95% (as supplied by commercial vendors)[1] |

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | d | 1H | Pyridine H-6 |

| ~ 7.6 | td | 1H | Pyridine H-4 |

| ~ 7.2 | d | 1H | Pyridine H-3 |

| ~ 7.1 | dd | 1H | Pyridine H-5 |

| ~ 1.8 | s | 2H | -NH₂ |

| ~ 1.5 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Pyridine C-2 |

| ~ 149 | Pyridine C-6 |

| ~ 136 | Pyridine C-4 |

| ~ 122 | Pyridine C-5 |

| ~ 121 | Pyridine C-3 |

| ~ 55 | Quaternary C |

| ~ 30 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data (Liquid Film)

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretch (primary amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2980 | C-H stretch (aliphatic) |

| ~ 1600 | C=N and C=C stretch (pyridine ring) |

| ~ 1470, 1430 | C=C stretch (pyridine ring) |

| ~ 1370 | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 136 | [M]⁺ (Molecular ion) |

| 121 | [M - CH₃]⁺ |

| 106 | [M - 2CH₃]⁺ or [M - NH₂CH₃]⁺ |

| 78 | [Pyridine]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the planning of the synthesis to the final characterization of this compound.

Figure 2: Workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound and has provided a comprehensive set of predicted characterization data. The proposed Grignard-based synthesis is a robust and scalable method for accessing this valuable chemical intermediate. The detailed spectroscopic data will be crucial for the unambiguous identification and quality control of the synthesized compound. This information serves as a foundational resource for researchers and professionals in the fields of drug discovery and materials science who are interested in utilizing this and related aminopyridine derivatives in their work. Further experimental validation of the proposed synthesis and characterization is encouraged to solidify this knowledge base.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-2-YL)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine, also known as 2-(pyridin-2-yl)isopropylamine or PIP-amine, is a pyridine derivative of significant interest in synthetic chemistry. Its structural features, particularly the presence of a basic amino group and a coordinating pyridine ring, make it a valuable ligand and directing group in various chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presents experimental protocols for their determination, and illustrates its application in a key chemical workflow.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its reactivity, solubility, and handling.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| CAS Number | 52568-28-2 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Density | 0.9800 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n/D) | 1.516 | --INVALID-LINK-- |

| Flash Point | 79.44 °C (175.0 °F) | --INVALID-LINK-- |

Acidity and Lipophilicity

| Property | Value (Predicted) | Source |

| pKa | 9.05±0.39 | --INVALID-LINK-- |

| LogP | 1.2754 | --INVALID-LINK-- |

Computational Descriptors

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine.

Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the amine is protonated.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of acid added. The pKa value is the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the two prepared phases in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases (e.g., 24 hours).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

Application in C-H Activation: An Experimental Workflow

This compound (PIP-amine) is widely utilized as a bidentate directing group to facilitate the regioselective functionalization of C-H bonds, a powerful strategy in modern organic synthesis.[1] The following diagram illustrates a typical workflow for a palladium-catalyzed C-H activation/arylation reaction using PIP-amine as a directing group.

Caption: Workflow for Pd-catalyzed C-H arylation using PIP-amine.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for its application in scientific research and drug development. While experimental data for some properties remain to be fully elucidated, the provided protocols offer a clear path for their determination. The illustrated workflow highlights the utility of this compound as a powerful tool in modern synthetic chemistry, enabling efficient and selective C-H functionalization. Further research into its biological activities and the experimental determination of all its physicochemical parameters will undoubtedly expand its applications in the future.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Pyridin-2-YL)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a tertiary amine, makes it an interesting scaffold for the synthesis of novel compounds with diverse biological activities. Accurate spectroscopic characterization is crucial for the unequivocal identification and quality control of this compound. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: this compound CAS Number: 52568-28-2 Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data based on its chemical structure and known spectroscopic trends for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Doublet | 1H | Pyridine H6 |

| ~7.7 | Triplet of Doublets | 1H | Pyridine H4 |

| ~7.2 | Doublet | 1H | Pyridine H5 |

| ~7.1 | Triplet | 1H | Pyridine H3 |

| ~1.6 | Singlet | 6H | 2 x CH₃ |

| ~1.5 | Broad Singlet | 2H | NH₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~136 | Pyridine C4 |

| ~122 | Pyridine C5 |

| ~121 | Pyridine C3 |

| ~50 | Quaternary C |

| ~30 | 2 x CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2980-2920 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, ~1570, ~1470, ~1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1650-1580 | Medium | N-H bend (primary amine) |

| ~1380, ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1250-1020 | Medium | C-N stretch |

| 910-665 | Strong, Broad | N-H wag (primary amine) |

| ~780, ~740 | Strong | C-H out-of-plane bend (pyridine) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 93 | [M - C₃H₇N]⁺ or [C₅H₄NCH₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid amine sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

1.2. ¹³C NMR Spectroscopy

Objective: To determine the carbon skeleton of the molecule.

Materials:

-

Same as for ¹H NMR, but a slightly more concentrated sample (15-20 mg) may be beneficial.

Procedure:

-

Prepare the sample as described for ¹H NMR.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse, a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (dilute solution)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the injector and separated on a capillary column (e.g., a DB-5ms column). A typical GC oven temperature program might start at 50°C, hold for 1 minute, then ramp up to 250°C at 10°C/min.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

In the ion source (typically using Electron Ionization - EI at 70 eV), the molecules are fragmented and ionized.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Technical Guide to the Biological Activity Screening of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used in the biological activity screening of pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. While this document focuses on the broader family of pyridine-containing molecules due to the wealth of available research, the principles and protocols described herein are directly applicable to the specific screening of 2-(Pyridin-2-YL)propan-2-amine derivatives. Pyridine and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide details the experimental protocols for key assays, presents quantitative data from various studies in a structured format, and illustrates complex workflows and pathways through diagrams to facilitate understanding and replication.

Section 1: Anticancer Activity Screening

Pyridine derivatives have emerged as a versatile and potent class of anticancer agents.[3][4] Their mechanisms of action are diverse, often targeting critical biological pathways involved in tumor progression, such as VEGFR-2 phosphorylation, histone deacetylase (HDAC) inhibition, and the upregulation of p53 and JNK.[3][5] Several pyridine-based small molecules, including Sorafenib and Crizotinib, have been approved as anticancer drugs.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various pyridine derivatives against several human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound/Derivative Class | Cell Line(s) | Key Findings (IC50 Values) | Reference |

| Pyridine-Urea Derivative (8e) | MCF-7 (Breast Cancer) | IC50 = 0.22 µM (8.7 times more active than Doxorubicin) | [6] |

| Pyridine-Urea Derivative (8e) | K-562, MOLT-4, RPMI-8226 (Leukemia), NCI-H522 (Lung), HCT-116 (Colon), PC-3 (Prostate), T-47D (Breast) | Potent growth inhibition (76-91%) | [6] |

| Pyridine-Urea Derivatives (8b, 8e) | VEGFR-2 (Enzyme Assay) | IC50 = 5.0 µM (8b), IC50 = 3.93 µM (8e) | [6] |

| 2-Pyridone Derivatives | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | IC50 = 8 µM (MCF-7), 11.9 µM (HepG2), 15.8 µM (A549) | [5] |

| Novel Pyridine Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Higher cytotoxic activity than colchicine (IC50 = 0.52 µM and 1.40 µM, respectively) | [5] |

| 2-(Pyridin-2-yl) Pyrimidine Derivatives (12m, 12q) | HSC-T6 (Rat Hepatic Stellate Cells) | IC50 = 45.69 µM (12m), IC50 = 45.81 µM (12q) for anti-fibrotic activity | [7][8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom microplates

-

Test compound (Pyridine derivative) and control vehicle (e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin, and streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9][10]

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest cells and determine cell count and viability (>90%).[11] Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[10][11]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

-

Incubation with Compound: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6][10]

-

Addition of MTT: After the treatment period, add 10-28 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10]

-

Solubilization: Carefully remove the MTT solution. Add 100-130 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[10]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Visualizations: Anticancer Screening Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Potential anticancer signaling pathways of pyridine derivatives.

Section 2: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated considerable antibacterial and antifungal activities, making them promising candidates for further development.[1][12] Screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[13]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected pyridine derivatives against various bacterial and fungal strains.

| Compound/Derivative Class | Microorganism(s) | Key Findings (MIC or Activity) | Reference |

| 2-Amino-3-cyanopyridine (2c) | S. aureus, B. subtilis (Gram-positive) | MIC = 0.039 µg/mL | [14] |

| N-alkylated Pyridine Salts (66) | S. aureus, E. coli | 56% and 55% inhibition, respectively, at 100 µg/mL | [15] |

| Pyrimidin-2-amine Analog (2) | E. coli (Gram-negative) | MIC = 0.91 µM/mL | [16] |

| Pyrimidin-2-amine Analog (10) | P. aeruginosa (Gram-negative) | MIC = 0.77 µM/mL | [16] |

| Pyrimidin-2-amine Analog (11) | A. niger (Fungus) | MIC = 1.68 µM/mL | [16] |

| Disubstituted Piperazine (3k) | L. monocytogenes | Most potent compound tested against this bacterium | [17] |

| Disubstituted Piperazine (3d, 3g, 3k) | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [17] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for obtaining reproducible results.[18] The two most common methods are broth microdilution and agar disk diffusion.

This method determines the MIC in a liquid medium and is suitable for high-throughput screening.[19]

Materials:

-

96-well microtiter plates

-

Test compound (Pyridine derivative)

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland standard

-

Positive control (standard antibiotic) and negative control (inoculum only)

Procedure:

-

Inoculum Preparation: Select isolated colonies from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly within the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approx. 5 x 10⁵ CFU/mL.[13]

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[13]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[13]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][18]

This method assesses the growth inhibition of a microorganism on an agar surface by a compound diffusing from a paper disk.[18][20]

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks (6 mm diameter)

-

Test compound (Pyridine derivative)

-

Bacterial/fungal strains

-

0.5 McFarland standard

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension matching the 0.5 McFarland standard as described above.

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a microbial lawn.[13]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Visualizations: Antimicrobial Screening Workflows

Caption: Workflow for the Broth Microdilution MIC test.

Caption: Workflow for the Agar Disk Diffusion susceptibility test.

Conclusion

The screening of pyridine derivatives for biological activity is a critical step in the discovery of novel therapeutic agents. This guide provides standardized, replicable protocols for assessing the anticancer and antimicrobial potential of these compounds. The use of structured data presentation and clear visual workflows is intended to aid researchers in the design, execution, and interpretation of their screening assays. The promising results from numerous studies on pyridine derivatives underscore their potential as a scaffold for developing next-generation drugs to combat a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijsat.org [ijsat.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. woah.org [woah.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Pyridin-2-YL)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 2-(Pyridin-2-YL)propan-2-amine based on available scientific literature for structurally related compounds. The therapeutic efficacy and specific molecular targets of this compound itself have not been extensively investigated, and further experimental validation is required.

Executive Summary

This compound belongs to the pyridine class of compounds, a well-established scaffold in medicinal chemistry known for a broad spectrum of biological activities. While direct pharmacological data for this specific molecule is limited, analysis of structurally similar pyridine and 2-aminopyridine derivatives suggests its potential as a therapeutic agent in several key areas. These include oncology, infectious diseases, and neurology. This technical guide outlines the potential therapeutic targets, summarizes relevant quantitative data from related compounds, provides detailed experimental protocols for target validation, and visualizes key signaling pathways and workflows.

Potential Therapeutic Areas and Targets

Based on the pharmacological profiles of analogous compounds, this compound may exhibit activity in the following therapeutic domains:

-

Oncology: Pyridine derivatives have been extensively explored as anticancer agents. Potential mechanisms include the inhibition of key enzymes involved in cell cycle regulation and signaling pathways.

-

Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial agents. Potential targets include enzymes essential for microbial survival and replication.

-

Neurological Disorders: The structural similarity to known neuroactive compounds suggests potential interactions with central nervous system (CNS) receptors.

The following diagram provides a high-level overview of the potential therapeutic areas for this compound based on the activities of related pyridine derivatives.

Caption: Potential therapeutic areas for this compound.

In-Depth Analysis of Potential Targets

Oncology

Rationale: Substituted 2-amino pyridines have been patented as potent inhibitors of cyclin-dependent kinase 4 (CDK4)[1]. CDKs are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy.

Potential Signaling Pathway:

Caption: Inhibition of CDK4/6 prevents Rb phosphorylation, leading to cell cycle arrest.

Rationale: Pyridyl-amino-pyrazine carbonitrile compounds have been identified as inhibitors of CHK1 kinase function[2]. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Potential Signaling Pathway:

Caption: CHK1 inhibition can abrogate cell cycle arrest, leading to mitotic catastrophe in cancer cells.

Infectious Diseases

Rationale: Various pyridine derivatives have demonstrated antibacterial and antimalarial properties. For instance, certain pyridine compounds have shown in vivo anti-malarial activity against Plasmodium berghei[3]. The proposed mechanism for some of these is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in parasites[3].

Potential Target: Dihydrofolate Reductase (DHFR)

Experimental Workflow for Target Validation:

Caption: A streamlined workflow for assessing DHFR inhibition and antimicrobial activity.

Neurological Disorders

Rationale: Derivatives of 2-pyridinemethylamine have been investigated as selective agonists at 5-HT1A receptors, indicating potential for antidepressant applications[4]. The structural features of this compound, specifically the pyridine ring and the amino group, are common in CNS-active compounds.

Potential Target: Serotonin Receptor 5-HT1A

Potential Signaling Pathway:

Caption: Agonism at the 5-HT1A receptor can lead to neuronal inhibition.

Quantitative Data for Structurally Related Compounds

As direct quantitative data for this compound is not available, the following tables summarize the activity of structurally related compounds to provide a benchmark for future studies.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| 2-Amino Pyridines | CDK4 | Enzyme Inhibition | Varies | [1] |

| Pyridyl-amino-pyrazines | CHK1 | Kinase Assay | Varies | [2] |

Table 2: Antimalarial Activity of Pyridine Derivatives

| Compound | Parasite Strain | In vitro IC50 (µM) | In vivo Inhibition (%) | Reference |

| Pyridine derivative 2g | P. falciparum RKL9 | 0.0402 | 91 | [3] |

| Pyridine derivative 2a | - | - | 90 | [3] |

| Pyridine derivative 2h | - | - | 80 | [3] |

Table 3: 5-HT1A Receptor Agonist Activity of 2-Pyridinemethylamine Derivatives

| Compound | In vitro Assay | EC50 (nM) | In vivo Model | Effective Dose | Reference |

| Compound 40 | 5-HT1A binding | Potent | Rat FST | - | [4] |

| Compound 45 | 5-HT1A binding | Potent | Rat FST | - | [4] |

| Compound 54 | 5-HT1A binding | Potent | Rat FST | - | [4] |

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for the investigation of this compound.

CDK4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against CDK4.

Methodology:

-

Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein substrate, ATP, assay buffer, 384-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 384-well plate, add the test compound, CDK4/Cyclin D1 enzyme, and the Rb substrate. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time. e. Stop the reaction and measure the amount of phosphorylated Rb protein using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

CHK1 Kinase Assay

Objective: To assess the in vitro inhibitory effect of the test compound on CHK1 kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human CHK1 enzyme, peptide substrate (e.g., Cdc25-derived peptide), ATP, kinase buffer, 384-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of the test compound. b. Add the test compound, CHK1 enzyme, and the peptide substrate to the wells of a 384-well plate. c. Start the kinase reaction by adding ATP. d. Incubate at a controlled temperature. e. Quantify the phosphorylated peptide product using a suitable detection method.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

In Vitro Antimalarial Assay (P. falciparum)

Objective: To determine the in vitro activity of the test compound against the chloroquine-resistant strain of P. falciparum.

Methodology:

-

Reagents and Materials: P. falciparum RKL9 strain, RPMI 1640 medium, human serum, red blood cells, SYBR Green I dye, 96-well plates, incubator.

-

Procedure: a. Culture the parasites in RPMI 1640 medium supplemented with human serum and red blood cells. b. Prepare serial dilutions of the test compound in a 96-well plate. c. Add the parasite culture to the wells. d. Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours. e. After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye. f. Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by comparing the fluorescence of treated wells to untreated controls.

5-HT1A Receptor Binding Assay

Objective: To determine the affinity of the test compound for the human 5-HT1A receptor.

Methodology:

-

Reagents and Materials: Cell membranes expressing the human 5-HT1A receptor, radioligand (e.g., [3H]8-OH-DPAT), binding buffer, scintillation fluid, filter plates, scintillation counter.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well filter plate, incubate the cell membranes, radioligand, and the test compound. c. After incubation, wash the filters to remove unbound radioligand. d. Add scintillation fluid to the wells. e. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the competition binding curve.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound, in the context of the broader family of pyridine derivatives, suggest a promising starting point for drug discovery efforts in oncology, infectious diseases, and neurology. The immediate next steps should involve the synthesis of the compound and its evaluation in the in vitro assays detailed in this guide. Positive hits in these initial screens would warrant further investigation into their mechanism of action, selectivity, and in vivo efficacy. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogs, will be crucial in optimizing the potency and pharmacokinetic properties of this chemical scaffold.

References

- 1. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 2. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Pyridin-2-YL)propan-2-amine Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of 2-(Pyridin-2-YL)propan-2-amine, a pyridine derivative with potential applications in drug discovery. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and anti-fibrotic effects.[1][2][3] In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial tools in the early stages of drug development to predict the interaction of small molecules with biological targets and to assess their pharmacokinetic properties.[4][5]

This document outlines a hypothetical in silico workflow for this compound, detailing the methodologies and presenting illustrative data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems. For this compound (CAS: 52568-28-2), the key identifiers and predicted properties are summarized below.[6][7][8]

| Property | Value | Source |

| Molecular Formula | C8H12N2 | [7] |

| Molecular Weight | 136.19 g/mol | [7] |

| IUPAC Name | This compound | [6] |

| SMILES | CC(C)(C1=CC=CN=C1)N | [7] |

| Predicted LogP | 1.3 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted Rotatable Bonds | 1 | PubChem |

In Silico Modeling Workflow

The following sections detail a hypothetical in silico workflow for investigating the interactions of this compound with a selected biological target.

Target Selection

Based on the activities of similar pyridine derivatives, a relevant biological target for in silico analysis is Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. For this hypothetical study, the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 2BEJ) would be retrieved from the Protein Data Bank.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9] The following protocol outlines the steps for docking this compound into the active site of CDK2.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The 3D structure of CDK2 (PDB ID: 2BEJ) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure using AutoDockTools.

-

The prepared protein structure is saved in PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder like Avogadro.

-

The ligand's geometry is optimized using a semi-empirical method (e.g., PM3).

-

Gasteiger charges are computed, and rotatable bonds are defined using AutoDockTools.

-

The prepared ligand is saved in PDBQT format.

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of CDK2, centered on the co-crystallized inhibitor.

-

The grid dimensions are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

Grid parameter files are generated using AutoGrid.

-

-

Docking Simulation:

-

The Lamarckian Genetic Algorithm (LGA) is employed for the docking simulation using AutoDock Vina.

-

The number of genetic algorithm runs is set to 100.

-

The exhaustiveness of the search is set to 12.

-

The resulting binding poses and their corresponding binding affinities (in kcal/mol) are saved.

-

-

Analysis of Results:

-

The docking poses are visualized and analyzed using PyMOL or Discovery Studio.

-

Intermolecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are identified.

-

Hypothetical Docking Results

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| -6.8 | LEU83, GLU81 | Hydrogen Bond |

| ILE10, VAL18 | Hydrophobic | |

| LYS33, ASP145 | Electrostatic |

ADMET Prediction

In silico ADMET prediction provides insights into the pharmacokinetic and toxicological properties of a compound.[5]

Experimental Protocol: ADMET Prediction

-

Input: The SMILES string of this compound is used as input for online ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Pharmacokinetic Properties: Predictions for properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are obtained.

-

Toxicity Prediction: Predictions for potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, are collected.

-

Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five.

Hypothetical ADMET Profile

| Property | Predicted Value | Interpretation |

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | Yes | May have CNS effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | No | Non-mutagenic |

| Hepatotoxicity | No | Low risk of liver damage |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Visualizations

The following diagrams illustrate the in silico modeling workflow and a relevant signaling pathway.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico modeling approach for this compound. The described workflow, including target selection, molecular docking, and ADMET prediction, provides a solid framework for the initial assessment of this and other novel pyridine derivatives in a drug discovery context. The illustrative data and visualizations demonstrate the potential of computational methods to guide further experimental validation. Future work should focus on synthesizing this compound and its analogs, followed by in vitro and in vivo studies to confirm the in silico predictions and to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. irjet.net [irjet.net]

- 3. mdpi.com [mdpi.com]

- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. This compound, CAS:52568-28-2 | 上海书吉生物科技有限公司 [s-jbio.com]

- 7. 52568-28-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:52568-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. mdpi.com [mdpi.com]

Acute Toxicity Profile of 2-(Pyridin-2-YL)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the acute toxicity of 2-(Pyridin-2-YL)propan-2-amine (CAS No. 52568-28-2). Due to a lack of publicly available, in-depth experimental studies on this specific compound, this document summarizes the existing hazard classifications from safety data sheets and chemical databases. Furthermore, a representative experimental protocol for an acute oral toxicity study, based on established OECD guidelines, is presented to offer a framework for potential future investigations. This guide aims to inform researchers and drug development professionals of the known hazards and provide a methodological foundation for further toxicological assessment.

Introduction

This compound, also known as α,α-Dimethyl-2-pyridinemethanamine, is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical research. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for the assessment of its potential as a drug candidate. This guide focuses on the acute toxicity of this compound, which is the adverse effect that occurs within a short time of exposure to a single dose.

Acute Toxicity Data

| Toxicity Endpoint | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Acute Toxicity, Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation. |

Note: These classifications are based on available safety data sheets and may not be derived from comprehensive, peer-reviewed studies.

Representative Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

In the absence of a specific experimental protocol for this compound, this section details a generalized methodology for an acute oral toxicity study based on the OECD Guideline 423. This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category.

3.1. Principle of the Test

The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The outcome of the first group determines the dose for the next group, if any. This process continues until a stopping criterion is met, allowing for the classification of the substance's acute oral toxicity.

3.2. Test Animals

-

Species and Strain: Typically, a rodent species such as the rat (e.g., Sprague-Dawley or Wistar) is used.

-

Age and Weight: Young, healthy, adult animals of a single sex (usually females, as they are often slightly more sensitive) are used. For rats, the weight variation should not exceed ± 20% of the mean weight.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

3.3. Test Substance and Dosing

-

Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as water, saline, or corn oil. The vehicle should be non-toxic at the volume administered.

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The selection is based on any existing information about the substance's toxicity.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be kept as low as practical.

3.4. Procedure

-

Fasting: Animals are fasted overnight before dosing (food, but not water, is withheld).

-

Dosing: A group of three animals is dosed with the selected starting dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

-

Observation Period: Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

-

Stepwise Dosing:

-

If mortality occurs in the first group, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

The specific number of animals and the progression of dosing steps are determined by the outcomes at each stage, as detailed in the OECD 423 guideline.

-

3.5. Data Collection and Analysis

-

Clinical Signs: All signs of toxicity are recorded for each animal, including the time of onset, duration, and severity.

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an acute oral toxicity study.

Caption: Generalized workflow for an acute oral toxicity study.

Conclusion

While specific experimental acute toxicity data for this compound are not publicly available, existing GHS classifications indicate that it should be handled with care, as it is considered harmful if swallowed and can cause skin and eye irritation. For researchers and drug development professionals, this necessitates the use of appropriate personal protective equipment and containment measures. The provided representative experimental protocol based on OECD Guideline 423 offers a standardized approach for any future acute oral toxicity assessment of this compound, which would be essential for a more complete understanding of its safety profile. Further studies are warranted to quantitatively determine the acute toxicity of this compound and to elucidate its toxicokinetic and toxicodynamic properties.

The Pyridine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have established it as a "privileged scaffold" in drug discovery.[1][2][3] Pyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] This technical guide provides an in-depth overview of the discovery of novel pyridine-containing bioactive compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of the Pyridine Core: Classical and Modern Methodologies

The construction of the pyridine ring is a fundamental aspect of harnessing its therapeutic potential. A variety of synthetic strategies have been developed, from classical name reactions to modern transition-metal-catalyzed methods.

Classical Synthetic Methodologies

First described in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the aromatic pyridine. This method is highly versatile for preparing symmetrically substituted pyridines.[8][9]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

-

To obtain the corresponding pyridine, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., nitric acid, potassium ferrocyanide) with heating.[2]

-

After the oxidation is complete (monitored by TLC), the reaction mixture is worked up by extraction and purified by chromatography to yield the substituted pyridine.

Caption: General workflow of the Hantzsch pyridine synthesis.

The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines under pressure to form pyridine derivatives.[10][11] A related and widely used reaction is the Chichibabin amination, which introduces an amino group at the 2-position of the pyridine ring via nucleophilic substitution using sodium amide.[3][12][13]

Experimental Protocol: Chichibabin Amination of Pyridine

-

To a solution of pyridine in an inert aprotic solvent (e.g., xylene or toluene) under an inert atmosphere, add sodium amide (NaNH₂).

-

Heat the reaction mixture, typically to the reflux temperature of the solvent.

-

The reaction progress can be monitored by the evolution of hydrogen gas.[12]

-

After the reaction is complete, cool the mixture and carefully quench with water.

-

The 2-aminopyridine product is then extracted with an organic solvent and purified by crystallization or chromatography.

Caption: Simplified mechanism of the Chichibabin amination reaction.

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers highly efficient and regioselective methods for the synthesis of substituted pyridines, with palladium-catalyzed cross-coupling reactions being particularly prominent.[14][15][16] These methods allow for the precise introduction of various substituents onto the pyridine core.

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Pyridines

This protocol describes a general procedure for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes.[14]

-

To a solution of the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), alkene (0.6 mmol, 3.0 equiv.), silver trifluoroacetate (AgTFA, 1.0 mmol, 5.0 equiv.), and a sterically hindered pyridine ligand (0.06 mmol, 30 mol%) in dioxane (2.0 mL), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%).[14]

-

Stir the reaction mixture at 90 °C for 24 hours.[14]

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to afford the pure substituted pyridine.[14]

II. Bioactive Pyridine Derivatives: Anticancer and Anti-inflammatory Agents

The versatility of the pyridine scaffold has led to the development of numerous derivatives with potent biological activities. This section focuses on two prominent areas: anticancer and anti-inflammatory agents.

Pyridine-Urea Derivatives as Anticancer Agents

Pyridine-urea hybrids have emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines.[14][16][17][18] Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[14][17][19]

Quantitative Data: Anticancer Activity of Pyridine-Urea Derivatives

| Compound ID | Target Cell Line | Incubation Time | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |

| 8e | MCF-7 (Breast Cancer) | 48 h | 0.22 | Doxorubicin (1.93) |

| 8e | MCF-7 (Breast Cancer) | 72 h | 0.11 | Doxorubicin (1.93) |

| 8n | MCF-7 (Breast Cancer) | 48 h | 1.88 | Doxorubicin (1.93) |

| 8n | MCF-7 (Breast Cancer) | 72 h | 0.80 | Doxorubicin (1.93) |

| 8a | MCF-7 (Breast Cancer) | - | 0.06 (GI₅₀) | - |

| 8h | HCT116 (Colon Cancer) | - | 0.33 (GI₅₀) | - |

Data sourced from multiple studies.[14][17][18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[13][20][21][22][23]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-urea derivatives for 48 or 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Caption: General workflow for anticancer drug screening.

Pyridinone and Pyridazinone Derivatives as Anti-inflammatory Agents

Pyridinone and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[7][9][24][25][26]

Quantitative Data: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5a | >10 | 0.77 | >12.99 |

| 5f | >10 | 1.89 | >5.29 |

| Celecoxib (Ref.) | 12.96 | 0.35 | 37.03 |

| Indomethacin (Ref.) | 0.21 | 0.42 | 0.50 |

Data sourced from a study on pyridazinone derivatives.[7]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of novel compounds.[18][25]

-

Administer the test compound or vehicle to groups of rats.

-

After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at different time intervals (e.g., 1, 3, and 6 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by bioactive pyridine compounds is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][6][8][12] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Inhibition of the COX-2 inflammatory pathway by pyridinone/pyridazinone derivatives.

IV. Antimicrobial Pyridine Derivatives

In addition to anticancer and anti-inflammatory activities, pyridine derivatives have been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyridine derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Conclusion

The pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of novel compounds with a wide range of biological activities. The examples of pyridine-urea and pyridinone derivatives highlight the potential of this heterocyclic core in developing potent and selective inhibitors for key therapeutic targets in cancer and inflammation. The detailed methodologies and workflows presented in this guide provide a framework for the continued exploration and development of new pyridine-based therapeutics. Future research will likely focus on further optimizing the efficacy and safety profiles of these compounds, as well as exploring their potential in other disease areas.

References

- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. chemistnotes.com [chemistnotes.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Preparation and antiinflammatory activity of 2- and 4-pyridones. | Semantic Scholar [semanticscholar.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chichibabin Reaction | PPTX [slideshare.net]

- 19. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 23. benchchem.com [benchchem.com]

- 24. ijnrd.org [ijnrd.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship of 2-(Pyridin-2-YL)propan-2-amine Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Privileged Scaffold in Neurological Drug Discovery

The 2-(pyridin-2-yl)propan-2-amine core represents a significant scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system. Analogs of this structure have shown promise as modulators of key neurological pathways, with a predominant focus on the inhibition of monoamine oxidases (MAO). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The fundamental structure of this compound features a pyridine ring linked via a propane chain to a secondary or tertiary amine. This arrangement provides a versatile template for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary therapeutic target identified for this class of compounds is monoamine oxidase, an enzyme crucial in the metabolism of neurotransmitters.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Inhibition of these enzymes can lead to an increase in the synaptic concentration of monoamines such as serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[1][2] Consequently, the development of selective MAO inhibitors based on the this compound scaffold is a promising avenue for novel therapeutics for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not extensively documented in publicly available literature, analysis of various related pyridine-containing MAO inhibitors allows for the extrapolation of key SAR trends. The following sections dissect the impact of structural modifications at different positions of the core scaffold.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial recognition element for the target enzyme. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions within the enzyme's active site.

-

Substitution Pattern: The position and nature of substituents on the pyridine ring significantly influence inhibitory activity and selectivity. Electron-withdrawing groups, such as nitro groups, have been incorporated into pyridine-based MAO inhibitors, often leading to potent activity.[3] Conversely, electron-donating groups can also modulate activity, suggesting a complex interplay of electronic and steric effects.

-

Heterocyclic Replacements: Replacement of the pyridine ring with other heterocyclic systems, such as furan or N-methylpyrrole, has been shown to yield potent and specific MAO-A inhibitors in related hydrazone derivatives.[3] This indicates that while the pyridine ring is a favorable feature, other bioisosteres can be successfully employed.

Alterations of the Propan-2-amine Linker

The linker connecting the pyridine ring and the terminal amine is critical for orienting the key pharmacophoric elements within the binding pocket of the MAO enzyme.

-

Chain Length and Rigidity: While the propan-2-amine linker is common, variations in chain length and the introduction of rigidifying elements can impact potency. A constrained conformation might lead to a more favorable interaction with the enzyme.

-

Substitution on the Linker: The methyl group at the 2-position of the propane chain contributes to the chirality and steric bulk of the molecule. Altering this substitution could influence enzyme-inhibitor interactions.

Modifications of the Terminal Amine

The nature of the substituent on the terminal amine group is a key determinant of the compound's interaction with the enzyme and its overall pharmacological profile.

-

N-Alkylation: The presence of a small alkyl group, such as a methyl group on the terminal amine, is a feature of some known aminopropane derivatives with neurological activity. This substitution can affect the basicity and lipophilicity of the molecule.

-